molecular formula C16H15NS B3054978 2-[4-(Propan-2-yl)phenyl]-1,3-benzothiazole CAS No. 6265-61-8

2-[4-(Propan-2-yl)phenyl]-1,3-benzothiazole

Cat. No. B3054978
CAS RN: 6265-61-8
M. Wt: 253.4 g/mol
InChI Key: BOXDTVCRUUKXMP-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are aromatic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely show aromaticity in the benzene and thiazole rings, with the isopropyl group (-CH(CH3)2) attached to the benzene ring .


Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzothiazole could contribute to its aromaticity and stability .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, some benzothiazoles have biological activity and can interact with various enzymes and receptors .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound could involve further exploration of its potential applications, particularly if it exhibits biological activity .

properties

IUPAC Name

2-(4-propan-2-ylphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NS/c1-11(2)12-7-9-13(10-8-12)16-17-14-5-3-4-6-15(14)18-16/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXDTVCRUUKXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283696
Record name MLS000737657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Propan-2-yl)phenyl]-1,3-benzothiazole

CAS RN

6265-61-8
Record name MLS000737657
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000737657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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